(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)boronic acid
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Overview
Description
(4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure, which includes a fluorine and a methyl group. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-fluoro-4’-methylbiphenyl using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of (4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions such as oxidation, reduction, and substitution under appropriate conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., toluene), and aryl halide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the aryl group from the boronic acid with the aryl group from the halide .
Scientific Research Applications
(4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)boronic acid has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Biology: Employed in the development of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of materials such as polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of (4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylboronic acid
- 4-Methylphenylboronic acid
- 4-Chlorophenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
(4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)boronic acid is unique due to the presence of both a fluorine and a methyl group on the biphenyl structure. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C13H12BFO2 |
---|---|
Molecular Weight |
230.04 g/mol |
IUPAC Name |
[5-fluoro-2-(4-methylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H12BFO2/c1-9-2-4-10(5-3-9)12-7-6-11(15)8-13(12)14(16)17/h2-8,16-17H,1H3 |
InChI Key |
MQFAXXGZIFBNTR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)C2=CC=C(C=C2)C)(O)O |
Origin of Product |
United States |
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